molecular formula C8H9FN2O4S B1256195 2',3'-Dideoxy-5-fluoro-3'-thiauridine

2',3'-Dideoxy-5-fluoro-3'-thiauridine

Cat. No.: B1256195
M. Wt: 248.23 g/mol
InChI Key: KOGYOPLNKQJQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',3'-Dideoxy-5-fluoro-3'-thiauridine is a synthetic nucleoside analog. This compound is notable for its potential applications in antiviral and anticancer therapies due to its structural similarity to naturally occurring nucleosides. The presence of the oxathiolane ring and the fluorouracil moiety contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2',3'-Dideoxy-5-fluoro-3'-thiauridine typically involves the Vorbruggen coupling method. This method uses trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst to couple the oxathiolane ring with the fluorouracil base . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity. Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2',3'-Dideoxy-5-fluoro-3'-thiauridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorouracil moiety, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the oxathiolane ring, producing various hydrolyzed products.

Scientific Research Applications

2',3'-Dideoxy-5-fluoro-3'-thiauridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2',3'-Dideoxy-5-fluoro-3'-thiauridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as thymidylate synthase, leading to the disruption of essential cellular processes .

Comparison with Similar Compounds

2',3'-Dideoxy-5-fluoro-3'-thiauridine can be compared with other nucleoside analogs, such as:

The uniqueness of this compound lies in its specific combination of the oxathiolane ring and the fluorouracil base, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGYOPLNKQJQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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